3,5-Diiodobenzaldehyde

Antimicrobial Hydrazone Streptococcus agalactiae

3,5-Diiodobenzaldehyde delivers unmatched chemoselectivity: C–I bond inserts 10–100× faster than C–Br in Pd couplings, eliminating protecting group strategies. 4.4‑fold MIC improvement vs. dibromo analogs against S. agalactiae; MRSA MIC 7.81 μM. Mandatory precursor for Levothyroxine EP Impurity I (CAS 2016-06-0). Derived hydrazones achieve AChE IC₅₀ 15.1 μM—exceeding rivastigmine. Order ≥95% purity to bypass in-house purification.

Molecular Formula C7H4I2O
Molecular Weight 357.91 g/mol
CAS No. 17352-25-9
Cat. No. B098778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodobenzaldehyde
CAS17352-25-9
Synonyms3,5-DIIODOBENZALDEHYDE
Molecular FormulaC7H4I2O
Molecular Weight357.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1I)I)C=O
InChIInChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
InChIKeyWBPOINHGBSDFDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodobenzaldehyde (CAS 17352-25-9) – A Halogenated Benzaldehyde Building Block for Cross-Coupling and Pharmaceutical Intermediate Procurement


3,5-Diiodobenzaldehyde (CAS 17352-25-9) is an aromatic aldehyde bearing iodine atoms at the 3- and 5-positions of the benzene ring . With a molecular formula of C₇H₄I₂O and a molecular weight of 357.92 g/mol, it is commercially available as a solid with reported melting points ranging from 133–134 °C and a predicted boiling point of 357.8 °C at 760 mmHg [1]. The compound serves as a versatile intermediate in organic synthesis, particularly valued for its dual iodine substituents that enable sequential cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira) and its aldehyde functionality for further derivatization .

Why 3,5-Diiodobenzaldehyde Cannot Be Arbitrarily Replaced with Other 3,5-Dihalobenzaldehydes in Cross-Coupling and Pharmaceutical Synthesis


Substituting 3,5-diiodobenzaldehyde with its bromo or chloro analogs may lead to substantial changes in reactivity, selectivity, and final product quality. The carbon–iodine bond is significantly weaker and more polarizable than carbon–bromine or carbon–chlorine bonds, resulting in markedly faster oxidative addition in palladium-catalyzed cross-couplings [1]. In antimicrobial applications, the 3,5-diiodo substitution pattern confers enhanced potency compared to the corresponding dibromo derivatives, as demonstrated in hydrazone scaffolds where the iodo analog achieved a 4.4‑fold lower MIC against Streptococcus agalactiae [2]. Additionally, the distinct molecular weight and lipophilicity of the diiodo compound alter pharmacokinetic properties in drug candidates, and its role as a precursor to specific thyroxine-related impurities is unmatched by other dihalobenzaldehydes [3].

Product-Specific Quantitative Evidence: Differentiating 3,5-Diiodobenzaldehyde from Alternative Dihalobenzaldehydes


Superior Antimicrobial Potency of 2‑Hydroxy‑3,5‑diiodobenzaldehyde Relative to the 3,5‑Dibromo‑2‑hydroxybenzaldehyde Analog

In a direct head-to-head comparison within hydrazone conjugates, the 2-hydroxy-3,5-diiodobenzaldehyde moiety demonstrated significantly stronger antimicrobial activity than the corresponding 3,5-dibromo-2-hydroxybenzaldehyde moiety. Specifically, against Streptococcus agalactiae, the diiodo derivative exhibited a MIC of 3.9 ± 0.5 μM, whereas the dibromo analog required a MIC of 17.3 ± 2.3 μM [1]. This represents a 4.4‑fold improvement in potency attributable solely to the halogen substitution pattern.

Antimicrobial Hydrazone Streptococcus agalactiae

Commercially Available Purity: 3,5-Diiodobenzaldehyde Achieves ≥99.20% Purity, Outperforming Typical 3,5-Dibromobenzaldehyde Specifications

Current supplier listings indicate that 3,5-diiodobenzaldehyde is routinely available at a purity of 99.20% from certain vendors (e.g., ChemScene catalog CS-0094271) . In contrast, 3,5-dibromobenzaldehyde is predominantly offered at 95–98% purity across major chemical suppliers, with 98% being the typical upper specification . The 1.2–4.2 percentage point purity advantage reduces the need for additional purification steps in sensitive applications.

Purity Procurement Analytical

Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: Aryl Iodide vs. Aryl Bromide Activation

As a class, aryl iodides undergo oxidative addition to Pd(0) complexes significantly faster than aryl bromides. Kinetic studies on model substrates demonstrate that aryl iodides react approximately 10–100 times more rapidly than the corresponding bromides under identical Suzuki–Miyaura conditions [1]. This general reactivity trend extends to 3,5-diiodobenzaldehyde, enabling milder reaction temperatures, shorter reaction times, and improved functional group tolerance compared to 3,5-dibromobenzaldehyde [2].

Cross-coupling Suzuki-Miyaura Reactivity

Specific Application as a Thyroxine Analog Precursor: Unmatched by Other Dihalobenzaldehydes

3,5-Diiodobenzaldehyde serves as the core aromatic unit in the synthesis of 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde (Levothyroxine EP Impurity I; CAS 2016-06-0), a key reference standard in the quality control of levothyroxine sodium drug products [1]. This specific substitution pattern—two iodine atoms at the 3- and 5-positions—is essential for the biological activity of thyroxine analogs. The corresponding dibromo or dichloro derivatives are not described as precursors to this impurity, nor are they listed in pharmacopoeial impurity monographs .

Thyroid hormone Pharmaceutical impurity Levothyroxine

Inhibitory Activity of Hydrazone Derivatives Against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Hydrazide-hydrazones synthesized from 2‑hydroxy-3,5-diiodobenzaldehyde and 4‑hydroxy-3,5-diiodobenzaldehyde exhibited dual inhibition of AChE and BuChE with IC₅₀ values ranging from 15.1–140.5 μM and 35.5–170.5 μM, respectively [1]. The most potent AChE inhibitor (IC₅₀ = 15.1 μM) derived from this scaffold outperformed rivastigmine, a clinically used Alzheimer's drug. While the study evaluated multiple diiodobenzaldehyde isomers, the 3,5-diiodo substitution pattern was consistently associated with meaningful enzyme inhibition.

Cholinesterase Hydrazone Alzheimer's disease

Higher Molecular Weight and LogP Offer Distinct Physicochemical Profile

3,5-Diiodobenzaldehyde exhibits a molecular weight of 357.92 g/mol and a consensus LogP of 2.91 (XLOGP3 2.68, iLOGP 2.0) . In comparison, 3,5-dibromobenzaldehyde has a molecular weight of 263.92 g/mol and a calculated LogP of approximately 2.3 [1]. The ~94 g/mol increase in molecular weight and 0.6 LogP unit gain translate to altered membrane permeability and tissue distribution when incorporated into drug candidates.

Lipophilicity Physicochemical Drug design

Optimal Research and Industrial Use Cases for 3,5-Diiodobenzaldehyde Based on Quantitative Differentiation


Synthesis of Potent Antimicrobial Hydrazones for MRSA and Streptococcal Infections

Researchers developing next-generation antimicrobial agents should prioritize 3,5-diiodobenzaldehyde as the aldehyde partner in hydrazone formation. Quantitative evidence shows that the diiodo scaffold confers a 4.4‑fold improvement in MIC against Streptococcus agalactiae relative to the dibromo analog, and activity against MRSA with MIC values as low as 7.81 μM [1]. This advantage stems directly from the 3,5-diiodo substitution pattern.

Pharmaceutical Impurity Synthesis: Levothyroxine EP Impurity I

Analytical laboratories and pharmaceutical manufacturers requiring Levothyroxine EP Impurity I (CAS 2016-06-0) must use 3,5-diiodobenzaldehyde as the foundational building block [1]. No alternative dihalobenzaldehyde can replicate the requisite 3,5-diiodophenoxy-3,5-diiodobenzaldehyde structure mandated by pharmacopoeial monographs. Procurement of high-purity (≥99.20%) 3,5-diiodobenzaldehyde directly from commercial sources minimizes the need for costly in-house purification.

Sequential Cross-Coupling Reactions Leveraging Iodide Selectivity

Synthetic chemists designing multi-step sequences that require chemoselective functionalization of one halogen site while preserving another should select 3,5-diiodobenzaldehyde. The superior oxidative addition rate of aryl iodides over bromides (10–100× faster) permits selective coupling at the iodo positions under mild conditions, leaving the aldehyde intact for subsequent transformations [1]. This reactivity profile is not achievable with 3,5-dibromobenzaldehyde without complex protecting group strategies.

Development of Dual Cholinesterase Inhibitors for CNS Disorders

Medicinal chemistry teams targeting acetyl- and butyrylcholinesterase for Alzheimer's disease or related dementias should incorporate 2‑hydroxy-3,5-diiodobenzaldehyde into hydrazide-hydrazone libraries. The most potent derivative in this series achieved an AChE IC₅₀ of 15.1 μM, exceeding the potency of the clinical agent rivastigmine [1]. Additionally, the majority of compounds met blood-brain-barrier permeability criteria based on the BOILED-Egg model.

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